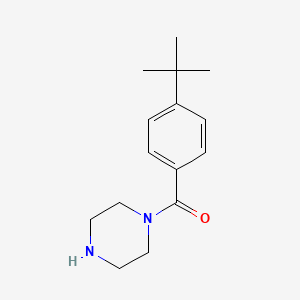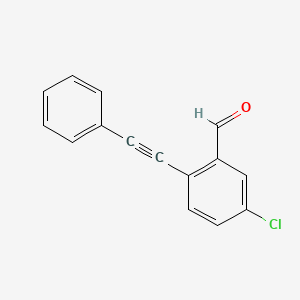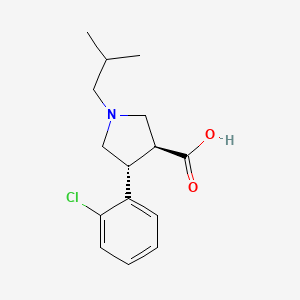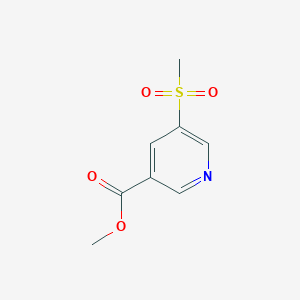
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride
Übersicht
Beschreibung
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride is a derivative of 5,6,7,8-tetrahydroquinoline . It is a compound that incorporates the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .
Synthesis Analysis
The synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride involves reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis . This provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Molecular Structure Analysis
The molecular structure of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The molecular weight of the parent compound, 5,6,7,8-tetrahydroquinoline, is 133.194 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride include the alkylation of the substituted 8-HQ with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, the parent compound, include a variety of thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, and density .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, such as 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride, exhibit a wide range of biological activities, including antimicrobial effects . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Agents
8-HQ derivatives have shown promising results as anticancer agents . They can be used to develop potent lead compounds with good efficacy and low toxicity, making them valuable in cancer research and treatment.
Antifungal Agents
8-HQ derivatives also exhibit antifungal effects . This property can be harnessed in the development of new antifungal medications.
Neuroprotection
8-HQ derivatives can act as iron-chelators for neuroprotection . This means they can bind to iron ions in the body, which is beneficial in conditions where iron accumulation can lead to neurodegenerative diseases.
Anti-HIV Agents
8-HQ derivatives have been studied as potential anti-HIV agents . Their ability to inhibit certain enzymes makes them potential candidates for HIV treatment.
OLEDs and Chemosensors
8-HQ derivatives have found applications in the field of electronics and sensors. They have been used in the development of Organic Light Emitting Diodes (OLEDs) and chemosensors .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride could involve further exploration of its synthesis methods and biological activities. Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they could be used to develop potent lead compounds with good efficacy and low toxicity .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h2,4,6,8,11H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMETSADONPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-5,6,7,8-tetrahydroquinoline hydrochloride | |
CAS RN |
1186663-25-1 | |
| Record name | 8-Quinolinol, 5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B3088734.png)


![Tert-butyl (3R,4R)-3-[(2-cyclohex-1-EN-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B3088757.png)
![N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B3088775.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088781.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(4-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088783.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-furylmethyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088786.png)
![3-{[3-(Aminocarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088790.png)
![3-(2-Azabicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3088792.png)



